

Spectroscopic Analysis of Aliphatic Ketones: A Technical Guide

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Compound of Interest

Compound Name: 2-Undecanone, 3,3-dimethyl-

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Introduction

This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found for "**2-Undecanone, 3,3-dimethyl-**". It is possible that this is a less common compound or the name is a typographical error. Therefore, this guide presents data for two structurally related and more common ketones as potential alternatives for researchers, scientists, and drug development professionals. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data for 2-Undecanone

2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in various plants and is used as an insect repellent and in flavorings.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.41	t	2H	-CH ₂ -C(=O)-
2.13	s	3H	-C(=O)-CH ₃
1.54	quint	2H	-CH ₂ -CH ₂ -C(=O)-
1.25	m	12H	-(CH ₂) ₆ -
0.88	t	3H	-CH ₃

¹³C NMR

Chemical Shift (ppm)	Assignment
209.3	C=O
43.8	-CH ₂ -C(=O)-
31.9	-(CH ₂) ₇ -CH ₃
29.8	-C(=O)-CH ₃
29.4	-(CH ₂) _x -
29.3	-(CH ₂) _x -
29.2	-(CH ₂) _x -
23.9	-CH ₂ -CH ₂ -C(=O)-
22.7	-CH ₂ -CH ₃
14.1	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~2925	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1715	C=O stretch (ketone)
~1465	C-H bend (alkane)
~1360	C-H bend (alkane)

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
58	100%	McLafferty rearrangement product
43	High	[CH ₃ CO] ⁺
71	Moderate	[C ₄ H ₇ O] ⁺
170	Low	[M] ⁺ (Molecular Ion)

Spectroscopic Data for 3,3-dimethyl-2-butanone

3,3-dimethyl-2-butanone, also known as pinacolone, is a synthetic ketone used in organic synthesis.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.11	s	3H	-C(=O)-CH ₃
1.18	s	9H	-C(CH ₃) ₃

¹³C NMR

Chemical Shift (ppm)	Assignment
212.9	C=O
44.9	-C(CH ₃) ₃
28.1	-C(CH ₃) ₃
26.2	-C(=O)-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~2970	C-H stretch (alkane)
~1710	C=O stretch (ketone)
~1365	C-H bend (t-butyl group)

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
57	100%	[C(CH ₃) ₃] ⁺
43	High	[CH ₃ CO] ⁺
100	Moderate	[M] ⁺ (Molecular Ion)
85	Low	[M-CH ₃] ⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for ketones. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds
- Reference: Tetramethylsilane (TMS) at 0 ppm

^{13}C NMR Acquisition:

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Reference: CDCl_3 at 77.16 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Mount the plates in the spectrometer's sample holder.

Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Mode: Transmittance
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry

Sample Introduction:

- Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.
- Direct Infusion: Introduce the sample directly into the ionization source.

Ionization:

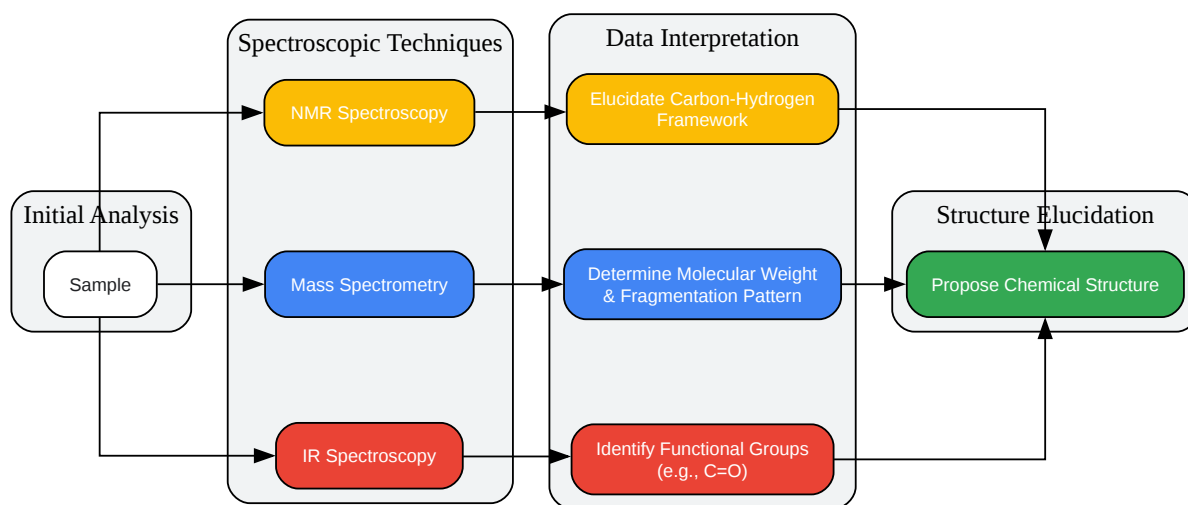
- Electron Ionization (EI): Typically at 70 eV.

Analysis:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown ketone.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. Showing Compound 2-Undecanone (FDB011831) - FooDB [foodb.ca]
- 2. 3,3-Dimethyl-2-butanone | SIELC Technologies [sielc.com]
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